Butyl 4-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
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Overview
Description
BUTYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-2-oxazoline derivative, under acidic or basic conditions.
Introduction of the fluorinated phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorinated phenyl group is coupled with a halogenated oxazole intermediate in the presence of a palladium catalyst.
Amidation reaction: The final step involves the reaction of the oxazole derivative with butyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can be used to modify the oxazole ring or the fluorinated phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the fluorinated phenyl ring.
Scientific Research Applications
BUTYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure makes it suitable for the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Applications: It may find use in the development of specialty chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of BUTYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The fluorinated phenyl group and oxazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 4-[5-(3-CHLORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
- BUTYL 4-[5-(3-BROMO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
- BUTYL 4-[5-(3-IODO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
Uniqueness
The presence of the fluorinated phenyl group in BUTYL 4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs, which may have different physicochemical and biological properties.
Properties
Molecular Formula |
C22H21FN2O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
butyl 4-[[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H21FN2O4/c1-3-4-11-28-22(27)15-7-9-17(10-8-15)24-21(26)19-13-20(29-25-19)16-6-5-14(2)18(23)12-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,26) |
InChI Key |
UEEDJSXXNQZCJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
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